3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide
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Overview
Description
3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide is a synthetic organic compound with the molecular formula C17H23N3OS and a molecular weight of 317.45 g/mol. This compound features a cyclohexyl group attached to a propanamide moiety, which is further connected to a thiazolo[4,5-b]pyridine ring system. The presence of the thiazole and pyridine rings imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[4,5-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the cyclohexyl group:
Formation of the propanamide moiety: The final step includes the formation of the propanamide group, which is attached to the thiazolo[4,5-b]pyridine core through an amide bond formation reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It may be used in biological assays to study its effects on various biological systems.
Medicine: The compound could be investigated for potential therapeutic applications, such as its activity against specific diseases or conditions.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
3-cyclohexyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide can be compared with other similar compounds that feature thiazole and pyridine rings. Some similar compounds include:
Thiazolopyridine derivatives: These compounds share the thiazolopyridine core and may have different substituents attached to the ring system.
Cyclohexyl amides: Compounds with a cyclohexyl group attached to an amide moiety, but with different ring systems or substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-cyclohexyl-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-11-10-12(2)18-16-15(11)22-17(20-16)19-14(21)9-8-13-6-4-3-5-7-13/h10,13H,3-9H2,1-2H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZIJJHJCMDNLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CCC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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